In Vitro Potency: Repirinast Metabolite MY-1250 Demonstrates 17-Fold Superior Activity vs. Disodium Cromoglycate in Inhibiting Histamine Release
The active metabolite of repirinast, MY-1250, is 17 times more potent than the classic mast cell stabilizer disodium cromoglycate (DSCG) in inhibiting antigen-antibody reaction-induced histamine release [1]. This significant potency advantage in a key in vitro model of allergic response is a critical differentiator.
| Evidence Dimension | Inhibition of antigen-induced histamine release |
|---|---|
| Target Compound Data | MY-1250 (active metabolite of Repirinast) is 17 times more potent. |
| Comparator Or Baseline | Disodium cromoglycate (DSCG) |
| Quantified Difference | 17-fold greater potency |
| Conditions | Inhibition of histamine release due to antigen-antibody reactions (in vitro model). |
Why This Matters
For researchers investigating mast cell-dependent mechanisms, the superior in vitro potency of repirinast's active metabolite suggests a potentially stronger signal in relevant assays, enabling lower effective concentrations and potentially reducing off-target effects in experimental systems.
- [1] ChemicalBook. (n.d.). Repirinast price, buy Repirinast. Retrieved April 19, 2026, from m.chemicalbook.com/Price/Repirinast.htm. View Source
